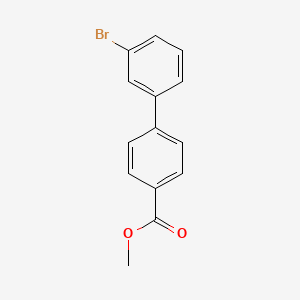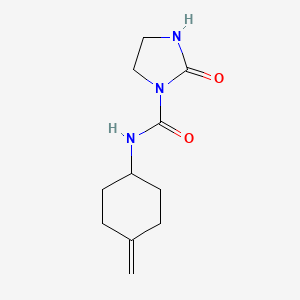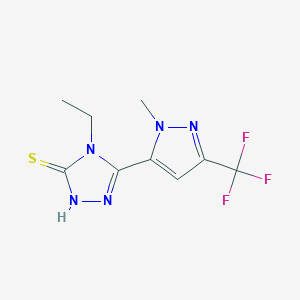
4-(3-ブロモフェニル)安息香酸メチル
説明
Methyl 4-(3-bromophenyl)benzoate is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.144. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-bromophenyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-bromophenyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: 4-(3-ブロモフェニル)安息香酸メチルは、アゾベンゼン構造を持つため、スマートマテリアルの光活性成分として機能します。 迅速なトランスからシスへの異性化と疲労に対する耐性により、光応答性アプリケーションに適しています .
- 用途: この化合物を薬物担体に組み込むことで、外部光刺激に基づいた制御された薬物放出が可能になります。 研究者は、標的薬物送達における可能性を探っています .
- 用途: この化合物の結晶学的にユニークな回転異性体は、密に充填された格子構造が光誘起構造再編成にどのように影響するかについての洞察を提供します。 そのような知見は、結晶工学戦略を情報提供します .
フォトクロミック材料
薬物送達システム
分子スイッチ
結晶工学
神経毒性研究: (関連化合物):
ねじれたアゾベンゼン
作用機序
Target of Action
Similar compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
It is known that benzylic halides, which are structurally similar to methyl 4-(3-bromophenyl)benzoate, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation, which is facilitated by the presence of the benzene ring .
Biochemical Pathways
Similar compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions .
Result of Action
Similar compounds have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Action Environment
It is generally recommended to ensure adequate ventilation, especially in confined areas, when handling similar compounds .
特性
IUPAC Name |
methyl 4-(3-bromophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWFAKNQXXWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)


![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)
![3-({[1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2561755.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2561759.png)
